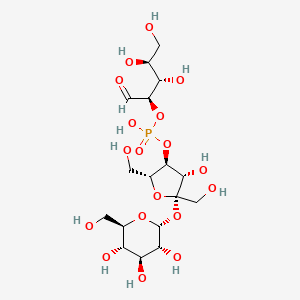
N-(4-甲氧基苄基)-N'-(5-硝基-1,3-噻唑-2-基)脲
描述
N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-YL)urea (MBTU) is a synthetic compound with potential applications in the medical and scientific fields. It is a nitrogen-containing heterocyclic compound that contains a urea bond with a nitro group and a thiazole ring. MBTU has been studied for its pharmacological properties, including its ability to modulate enzyme activity and inhibit cell proliferation. This article will discuss the synthesis method of MBTU, its scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions.
科学研究应用
糖原合酶激酶 3β 抑制
N-(4-甲氧基苄基)-N'-(5-硝基-1,3-噻唑-2-基)脲是一种已知的糖原合酶激酶 3β (GSK-3β) 抑制剂,在科学研究中具有重要意义。GSK-3β 的抑制在理解和潜在治疗各种疾病中起着至关重要的作用,包括神经退行性疾病和某些类型的癌症 (Lough 等人,2010 年)。
PET 研究的放射性标记
该化合物已被探索用于碳-11 标记,用于脑正电子发射断层扫描 (PET) 研究。此过程有助于可视化和研究脑功能和异常。然而,研究表明脑渗透性差,限制了其在脑 PET 研究中的应用 (Vasdev 等人,2005 年)。
药代动力学研究
该化合物的稳定氘标记版本已被合成,用作液相色谱-质谱 (LC-MS) 分析中的内标。这些标记化合物在药代动力学研究中至关重要,包括药物吸收和分布 (Liang 等人,2020 年)。
抗癌和抗氧化活性
已经对 N-(4-甲氧基苄基)-N'-(5-硝基-1,3-噻唑-2-基)脲的衍生物进行了多项研究,以了解其潜在的抗癌和抗氧化活性。这些研究为开发治疗癌症和氧化应激相关疾病的新型治疗化合物做出了重大贡献 (Kurt 等人,2015 年)。
属性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(5-nitro-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-20-9-4-2-8(3-5-9)6-13-11(17)15-12-14-7-10(21-12)16(18)19/h2-5,7H,6H2,1H3,(H2,13,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEMHJKFIIIULI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332270 | |
| Record name | AR-A014418 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-YL)urea | |
CAS RN |
487021-52-3 | |
| Record name | AR-AO-14418 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0487021523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AR-AO-14418 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01950 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AR-A014418 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AR-A014418 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AR-AO-14418 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87KSH90Q6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of AR-A014418 and how does its interaction with this target influence downstream cellular processes?
A1: AR-A014418 functions as a selective inhibitor of Glycogen Synthase Kinase-3β (GSK3β) . GSK3β is a constitutively active protein kinase implicated in various cellular processes, including neuronal regulation. By suppressing GSK3β activity, AR-A014418 can modulate downstream signaling pathways like ERK-Mnk1-eIF4E, impacting protein synthesis and ultimately influencing cell survival and apoptosis in specific cell types like human acute myeloid leukemia cells .
Q2: How does AR-A014418 specifically impact serotonin signaling?
A2: Research indicates that AR-A014418 demonstrates a functional selective modulation of 5-HT1B receptors (5-HT1BR) . Specifically, it inhibits the serotonin-induced coupling of 5-HT1BR to Giα2, affecting downstream signaling. This selective modulation influences serotonin release in the brain and affects behavioral responses in preclinical models .
Q3: What is the structural characterization of AR-A014418?
A3: The molecular formula of AR-A014418 is C12H12N4O4S . Structurally, it features a thiazole ring linked to a urea group, which is further connected to a methoxybenzyl moiety . Crystallographic studies reveal that the thiazole and benzene rings within the molecule are non-planar with a specific dihedral angle .
Q4: What research has been conducted to explore the potential of AR-A014418 as a tool for imaging GSK3β activity?
A4: Researchers have synthesized a carbon-11 labeled version of AR-A014418 ([11C]AR-A014418) for potential use in Positron Emission Tomography (PET) studies . This radiolabeled version could potentially facilitate the visualization and study of GSK3β activity in living organisms, offering valuable insights into the role of GSK3β in various physiological and pathological conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B1665083.png)
![[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate](/img/structure/B1665084.png)




![1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1665092.png)